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Compound of Interest

Compound Name: 1,3-Diphenylpropanetrione

Cat. No.: B1361502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Diphenylpropanetrione. Due to the limited availability of experimental spectra in public
databases, this guide combines available experimental mass spectrometry data with predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable
resource for the identification and characterization of this compound.

Spectroscopic Data Overview

The following tables summarize the key spectroscopic data for 1,3-Diphenylpropanetrione.

Table 1: Mass Spectrometry Data for 1,3-
Diphenylpropanetrione

Mass spectrometry of 1,3-Diphenylpropanetrione reveals a distinct fragmentation pattern.
The major fragments observed are consistent with the structure of the molecule, primarily
showing cleavage of the phenyl and carbonyl groups.[1]
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Fragment (m/z) Proposed Structure Relative Intensity
105 [CeHsCOJ* High

77 [CeHs]* Medium

51 [CaHs]* Low

Table 2: Predicted *H NMR Spectral Data for 1,3-
Diphenylpropanetrione (CDCIsz, 500 MHz)

Disclaimer: The following *H NMR data is predicted using computational models and should be
used as a reference. Actual experimental values may vary.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
] Aromatic Protons
~8.0-8.2 Multiplet 4H
(ortho to C=0)
Aromatic Protons
~7.5-7.7 Multiplet 6H (meta and para to

C=0)

Table 3: Predicted **C NMR Spectral Data for 1,3-
Diphenylpropanetrione (CDCIs, 125 MHz)

Disclaimer: The following 3C NMR data is predicted using computational models and should be
used as a reference. Actual experimental values may vary.
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Chemical Shift (8, ppm) Assignment

~195 C=0 (Ketone)

~185 C=0 (Central Ketone)
~135 Aromatic C (Quaternary)
~130 Aromatic CH

~129 Aromatic CH

~128 Aromatic CH

Table 4: Predicted Infrared (IR) Spectroscopy Data for
1,3-Diphenylpropanetrione

Disclaimer: The following IR data is predicted using computational models and should be used
as a reference. Actual experimental values may vary.

Frequency (cm™1) Vibration Type Intensity
~3100 - 3000 C-H stretch (aromatic) Medium

~1720 - 1680 C=0 stretch (ketone) Strong

~1600 - 1450 C=C stretch (aromatic) Medium-Strong
~1300 - 1000 C-C stretch Medium

~900 - 675 C-H bend (aromatic) Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 1,3-Diphenylpropanetrione

A plausible synthesis of 1,3-diphenylpropanetrione can be achieved through the oxidation of
1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
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Materials:

1,3-Diphenyl-1,3-propanedione

e Selenium dioxide (SeO2)

» Dioxane

o Water

» Dichloromethane

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

e To a solution of 1,3-diphenyl-1,3-propanedione in aqueous dioxane, add a stoichiometric
amount of selenium dioxide.

o Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter to remove the
precipitated selenium.

o Extract the filtrate with dichloromethane.
e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Concentrate the organic layer under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1,3-
diphenylpropanetrione.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving approximately 5-10 mg of 1,3-diphenylpropanetrione in
about 0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an
internal standard.

Transfer the solution to a 5 mm NMR tube.
Acquire 1H and 13C NMR spectra on a 500 MHz spectrometer.

For *H NMR, typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45
degrees, and a relaxation delay of 1-2 seconds.

For 13C NMR, typical parameters include a spectral width of 0-220 ppm, a pulse width of 30
degrees, and a relaxation delay of 2-5 seconds, with proton decoupling.

Process the acquired free induction decays (FIDs) with appropriate Fourier transformation,
phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

Prepare a KBr pellet by mixing a small amount of crystalline 1,3-diphenylpropanetrione
with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.qg.,
chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the
range of 4000-400 cm~1,

Collect a background spectrum of the pure KBr pellet or solvent for background subtraction.
Mass Spectrometry (MS):

 Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (El) or Electrospray lonization (ESI).

e For El, a direct insertion probe or a gas chromatograph can be used for sample introduction.
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e Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

» Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment
ions.

Mandatory Visualizations
Logical Workflow for Synthesis and Analysis
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Caption: Workflow for the synthesis and spectroscopic analysis of 1,3-
Diphenylpropanetrione.

Hypothetical Signaling Pathway for Induced Apoptosis

While the direct biological activity of 1,3-diphenylpropanetrione is not extensively
documented, structurally related compounds have shown cytotoxic effects by inducing
apoptosis.[2][3] The following diagram illustrates a plausible signaling pathway for apoptosis
that could be triggered by such a compound.
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Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 1,3-
Diphenylpropanetrione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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